molecular formula C8H6BrNO4 B1298444 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine CAS No. 59820-92-7

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1298444
CAS No.: 59820-92-7
M. Wt: 260.04 g/mol
InChI Key: PBFAMONJVJBDQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the bromination and nitration of 1,4-benzodioxane. The process begins with the bromination of 1,4-benzodioxane using bromine in acetic acid, followed by nitration with nitric acid under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective introduction of bromine and nitro groups at the desired positions on the benzodioxane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Reduction: The major product is 6-amino-7-nitro-2,3-dihydro-1,4-benzodioxine.

    Oxidation: Products include various quinone derivatives.

Scientific Research Applications

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: Employed in studies to understand the reactivity and properties of brominated and nitrated aromatic compounds.

    Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both bromine and nitro groups on the benzodioxane ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFAMONJVJBDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347418
Record name 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59820-92-7
Record name 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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